(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone
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Overview
Description
(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone is an organic compound with the molecular formula C15H13NO3 It is a member of the methanone family, characterized by the presence of a ketone group attached to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-nitrotoluene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Reduction of Nitro Group: (3,4-Dimethylphenyl)[4-(aminomethyl)phenyl]methanone.
Reduction of Ketone Group: (3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ketone group can also participate in nucleophilic addition reactions, further contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethylphenyl)[4-(aminomethyl)phenyl]methanone
- (3,4-Dimethylphenyl)[4-(hydroxymethyl)phenyl]methanone
- (3,4-Dimethylphenyl)[4-(chloromethyl)phenyl]methanone
Uniqueness
(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone is unique due to the presence of both a nitro group and a ketone group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research.
Properties
CAS No. |
91198-43-5 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-[4-(nitromethyl)phenyl]methanone |
InChI |
InChI=1S/C16H15NO3/c1-11-3-6-15(9-12(11)2)16(18)14-7-4-13(5-8-14)10-17(19)20/h3-9H,10H2,1-2H3 |
InChI Key |
LGNVWSALNSJQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C[N+](=O)[O-])C |
Origin of Product |
United States |
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